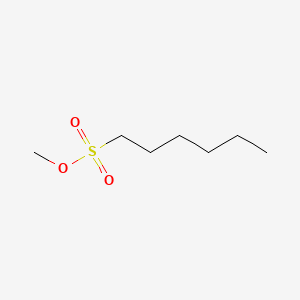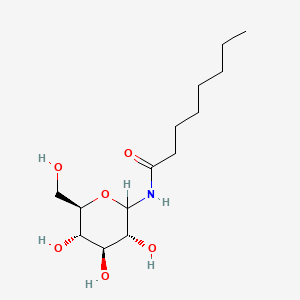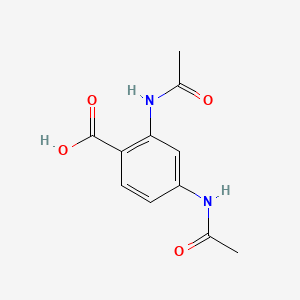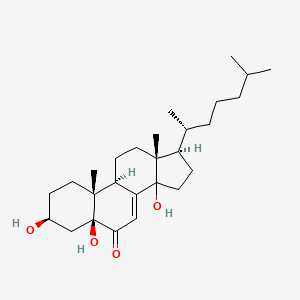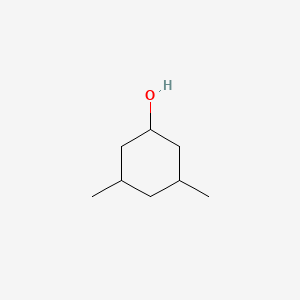
3,5-Dimethylcyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylcyclohexanol is an organic compound with the molecular formula C8H16O. It is a derivative of cyclohexanol, where two methyl groups are substituted at the 3rd and 5th positions of the cyclohexane ring. This compound exists as a mixture of stereoisomers and is known for its presence in certain essential oils .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Dimethylcyclohexanol can be synthesized through various methods. One common approach involves the hydrogenation of 3,5-dimethylcyclohexanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,5-dimethylcyclohexanone. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-dimethylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding hydrocarbon, 3,5-dimethylcyclohexane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3,5-Dimethylcyclohexanone.
Reduction: 3,5-Dimethylcyclohexane.
Substitution: 1-Chloro-3,5-dimethylcyclohexane.
Applications De Recherche Scientifique
3,5-Dimethylcyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its presence in essential oils.
Mécanisme D'action
The mechanism of action of 3,5-dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds and participate in various biochemical reactions. Its effects are mediated through its ability to interact with enzymes and receptors, influencing metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Cyclohexanol: The parent compound, lacking the methyl substitutions.
3-Methylcyclohexanol: A similar compound with a single methyl group at the 3rd position.
4-Methylcyclohexanol: A compound with a methyl group at the 4th position.
Uniqueness: 3,5-Dimethylcyclohexanol is unique due to the presence of two methyl groups at specific positions on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, influencing its reactivity and applications compared to other cyclohexanol derivatives .
Propriétés
Numéro CAS |
767-13-5 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
(3R,5S)-3,5-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3/t6-,7+,8? |
Clé InChI |
WIYNOPYNRFPWNB-DHBOJHSNSA-N |
SMILES |
CC1CC(CC(C1)O)C |
SMILES isomérique |
C[C@@H]1C[C@@H](CC(C1)O)C |
SMILES canonique |
CC1CC(CC(C1)O)C |
Key on ui other cas no. |
767-14-6 5441-52-1 17373-17-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


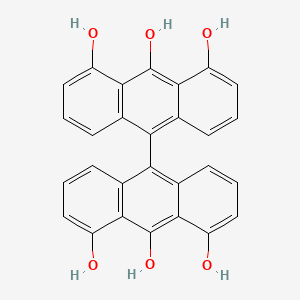
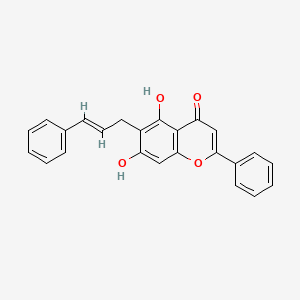
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1206425.png)
![3-(2-CHLOROPHENYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B1206427.png)
![6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1206431.png)
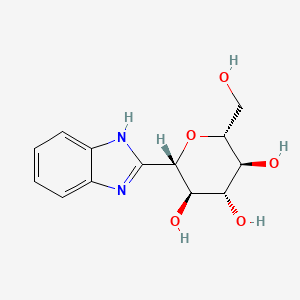

![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-2-indolecarboxamide](/img/structure/B1206437.png)


